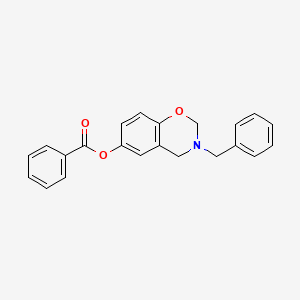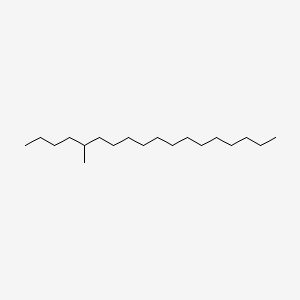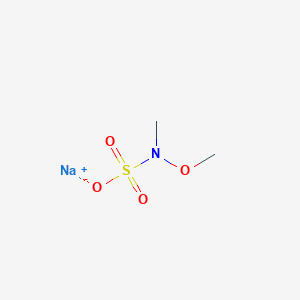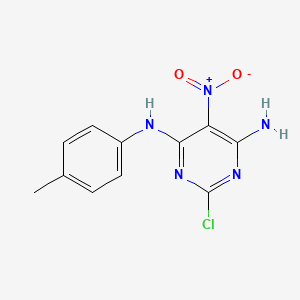
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is a compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate typically involves the reaction of benzylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazine compounds often employs microwave-assisted synthesis due to its advantages in terms of reaction speed, yield, and environmental friendliness. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Aplicaciones Científicas De Investigación
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: Benzoxazine compounds are used in the development of advanced materials such as polymers and resins due to their thermal stability and mechanical properties.
Industrial Chemistry: The compound is used as a precursor for the synthesis of other bioactive molecules and as a building block in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A parent compound with similar structural features but lacking the benzyl and benzoate groups.
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl acetate: A similar compound with an acetate group instead of a benzoate group.
Uniqueness
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl and benzoate groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
6642-12-2 |
|---|---|
Fórmula molecular |
C22H19NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(3-benzyl-2,4-dihydro-1,3-benzoxazin-6-yl) benzoate |
InChI |
InChI=1S/C22H19NO3/c24-22(18-9-5-2-6-10-18)26-20-11-12-21-19(13-20)15-23(16-25-21)14-17-7-3-1-4-8-17/h1-13H,14-16H2 |
Clave InChI |
KFRJDNFDPOCDFU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OCN1CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)

![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)


![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)


![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)

